![molecular formula C23H24O7S B2608763 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate CAS No. 610753-94-1](/img/structure/B2608763.png)
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement for structural elucidation .Molecular Structure Analysis
The molecular structure of similar compounds was elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using various analytical techniques. For instance, the yield, color, melting point, and conductivity in DMF of a similar compound, 2-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)-6-methoxy-4-nitrophenol (HL 3), were reported .Scientific Research Applications
Synthesis of Transition Metal (II) Complexes
This compound has been used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands . These complexes have shown significant biological activities, which are further discussed in the following sections .
Antioxidant Activity
The synthesized compounds, including this one, have been tested for their antioxidant ability using DPPH and ABTS assays . The results showed that some of these compounds, particularly the ligand HL4 (4) and Cu (II) complexes, have significant antioxidant activity .
Antimicrobial Activity
The antimicrobial activities of the synthesized compounds were evaluated against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans . The ligand HL2 (2) and Zn (II) complexes showed excellent antimicrobial activities .
Anti-inflammatory Activity
The anti-inflammatory activities of the synthesized compounds were evaluated using the egg albumin assay . The ligand HL2 (2) and Zn (II) complexes showed excellent anti-inflammatory activities .
Cytotoxic Study
A cytotoxic study was carried out for the most potent antimicrobial and anti-inflammatory ligands and their metal complexes on Vero cell lines using a calorimetric assay . The complex (12) was found to be less cytotoxic than the other tested compounds .
Molecular Docking Studies
Molecular docking studies were conducted to understand the interaction modes and binding affinity of these compounds with the active sites of Staphylococcus aureus S1: DHFR, Escherichia coli DNA gyrase B, and Candida albicans sterol-14-alpha-demethylase enzymes .
Raw Material in Organic Synthesis
This compound is an important raw material and intermediate used in organic synthesis .
Pharmaceuticals, Agrochemicals, and Dyestuffs
It is also used in the production of pharmaceuticals, agrochemicals, and dyestuffs .
Future Directions
The future directions for the study of similar compounds could involve further exploration of their biological activities, such as antioxidant, antimicrobial, and anti-inflammatory activities. Additionally, the cytotoxic study was carried out for the most potent antimicrobial and anti-inflammatory HL2 (2), HL3 (3) ligands and their (9 – 16) metal complexes on Vero cell lines using calorimetric assay which revealed that the complex (12) is lesser cytotoxic than the other tested compounds .
properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7S/c1-4-6-15-11-17-20(13-19(15)30-31(3,25)26)29-14(2)22(23(17)24)16-7-8-18-21(12-16)28-10-5-9-27-18/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFQTBQMNZEGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OS(=O)(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.